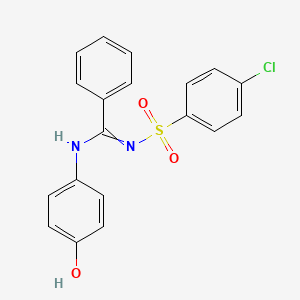![molecular formula C23H22N2O3S B2493321 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 946368-20-3](/img/structure/B2493321.png)
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Structural and Fluorescence Properties : Research on amide-containing isoquinoline derivatives has revealed insights into their structural aspects and fluorescence properties. For instance, certain compounds form gels or crystalline solids upon treatment with mineral acids, displaying varied fluorescence emissions based on their structural modifications and interactions with other molecules (Karmakar, Sarma, & Baruah, 2007).
Anion Coordination and Molecular Geometry : Studies on amide derivatives have shown different spatial orientations upon anion coordination, leading to structures with tweezer-like geometries or S-shaped configurations. These findings highlight the importance of molecular geometry in the self-assembly and crystal structure of these compounds (Kalita & Baruah, 2010).
Potential Applications
Antitubercular Activity : Some 2-(quinolin-4-yloxy)acetamide derivatives have shown potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds have been identified as promising candidates for future development in tuberculosis treatment, exhibiting low toxicity to mammalian cells and potential for drug combination synergy (Pissinate et al., 2016; Giacobbo et al., 2017).
Optical and Fluorescent Properties : The synthesis and study of 2-functionally substituted thieno[3,2-c]quinoline derivatives have revealed moderate to high fluorescence quantum yields, making these compounds potential candidates for applications as invisible ink dyes or in other areas requiring fluorescent materials (Bogza et al., 2018).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been found to exhibit antitumor and antimicrobial activities
Mode of Action
These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in cell proliferation, it may affect the cell cycle and apoptosis pathways. If it targets microbial enzymes, it may interfere with microbial metabolism and growth
Result of Action
Compounds with similar structures have shown antitumor and antimicrobial activities . This suggests that the compound may induce cell death in tumor cells or inhibit the growth of microbes.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s activity may be affected by the pH of the environment, as pH can influence the ionization state of the compound and its targets. Temperature can affect the compound’s stability and the kinetics of its interactions with its targets. Other molecules in the environment can interact with the compound or its targets, potentially affecting its activity .
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-16-6-10-19(11-7-16)28-15-22(26)24-18-9-8-17-4-2-12-25(20(17)14-18)23(27)21-5-3-13-29-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLCJKHKJFVEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2493242.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)
![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2493245.png)
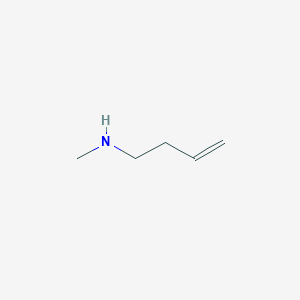

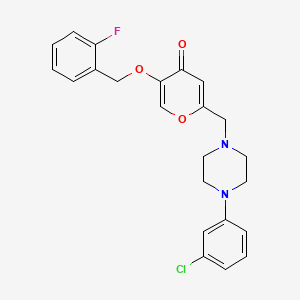
![2,4-DIMETHYL 3-METHYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]SULFAMOYL}THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2493249.png)
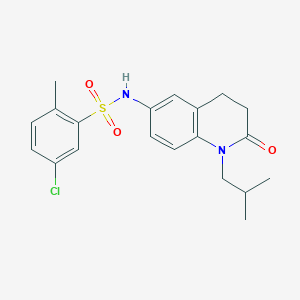
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)
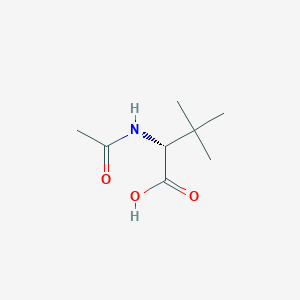
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2493260.png)
